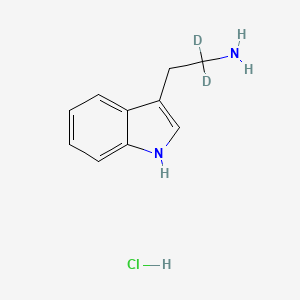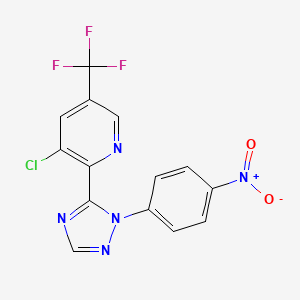
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine molecular structure.Chemical Reactions Analysis
This involves discussing the chemical reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research demonstrates that compounds containing the 1,2,4-triazine moiety, similar to the one in the target chemical, have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications of the target chemical in developing new antimicrobial agents (Abdel-Monem, 2010).
Antioxidant Properties
Studies on derivatives of pyridine, which share structural similarity with the target chemical, reveal that they possess significant antioxidant activity. This highlights the potential of the target chemical in antioxidant applications (Tumosienė et al., 2019).
Analgesic Effects
Pyridine-based heterocyclic derivatives, closely related to the target chemical, have shown promising analgesic effects in various pharmacological tests, indicating potential applications in pain management (Nigade et al., 2010).
Fluorescent Properties
The synthesis of fluorescent derivatives with pyridine structures suggests that the target chemical could be explored for its fluorescent properties, potentially useful in imaging and diagnostic applications (Padalkar et al., 2013).
Electrophilic Reactions
Research on the reactivity of triazolo[1,5-a]pyridine with electrophiles provides insights into the chemical behavior of the target compound, which could be crucial for its application in synthetic chemistry (Jones et al., 1981).
Coordination Chemistry
Studies on pyridin-2-yl-triazine derivatives in coordination with palladium highlight the potential of the target chemical in coordination chemistry and catalysis (El-Abadelah et al., 2018).
Metal Complexes
Research involving the synthesis and characterization of metal complexes with pyridine-triazole derivatives underlines the potential application of the target chemical in creating novel metal-organic compounds, which could be significant in materials science and catalysis (Conradie et al., 2018).
Phosphorescence Properties
Investigations into the phosphorescence properties of iridium(III) complexes with pyridine ligands suggest potential applications of the target chemical in organic light-emitting diodes (OLEDs) (Guo et al., 2019).
Safety And Hazards
This involves discussing the safety precautions that should be taken when handling the compound, as well as any potential hazards it may pose. This could include toxicity data, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or research.
Propiedades
IUPAC Name |
3-chloro-2-[2-(4-nitrophenyl)-1,2,4-triazol-3-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N5O2/c15-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22(13)9-1-3-10(4-2-9)23(24)25/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEQEGOHXWQVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



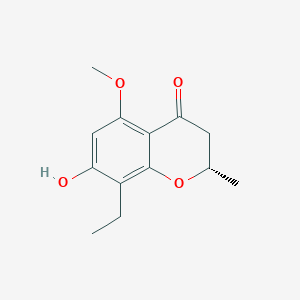
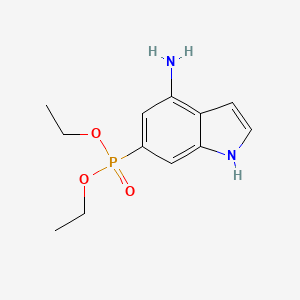
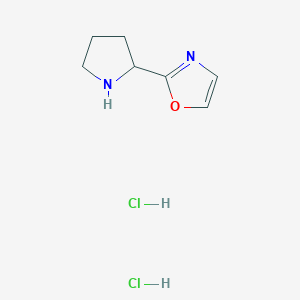
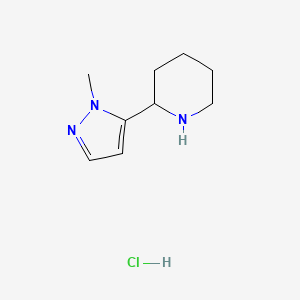
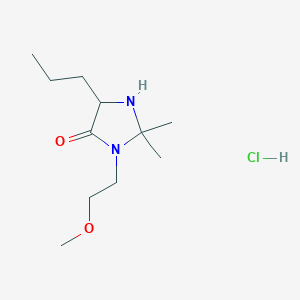
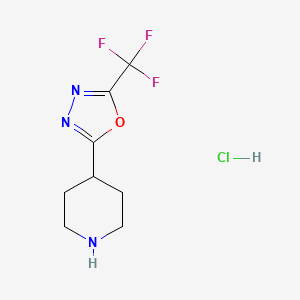
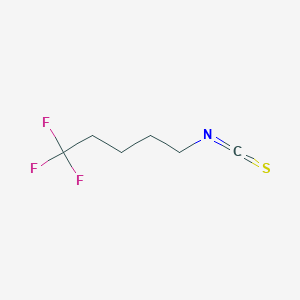
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)
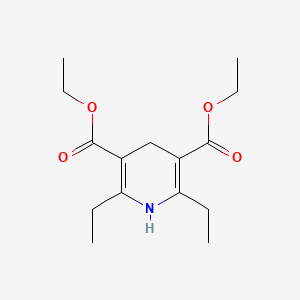
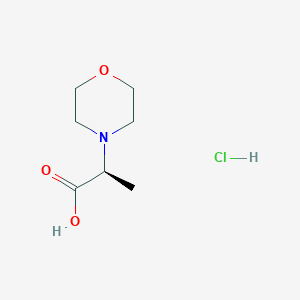
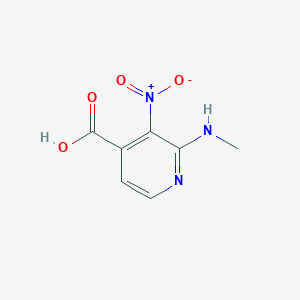
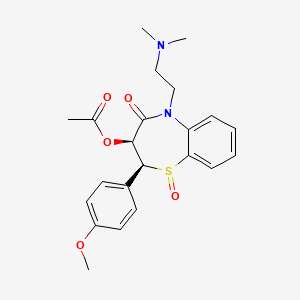
![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)
